(R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride
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Overview
Description
®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine This compound is known for its unique structure, which includes an ethyl ester group, an amino group, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride typically involves the esterification of ®-3-amino-3-(3,5-dichlorophenyl)propanoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing a more sustainable and scalable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The dichlorophenyl group can be reduced to form mono-chlorinated or non-chlorinated phenyl derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the dichlorophenyl group can produce mono-chlorinated or non-chlorinated phenyl derivatives.
Scientific Research Applications
®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and protein modifications due to its reactive functional groups.
Mechanism of Action
The mechanism of action of ®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride: This compound is similar in structure but has a methyl ester group instead of an ethyl ester group.
®-3-Amino-3-(3,5-dichlorophenyl)propanoic acid: This compound lacks the ester group and is present as a free acid.
Uniqueness
®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the ethyl ester group enhances its solubility and stability compared to similar compounds with different ester groups or free acids.
Properties
Molecular Formula |
C11H14Cl3NO2 |
---|---|
Molecular Weight |
298.6 g/mol |
IUPAC Name |
ethyl (3R)-3-amino-3-(3,5-dichlorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H13Cl2NO2.ClH/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7;/h3-5,10H,2,6,14H2,1H3;1H/t10-;/m1./s1 |
InChI Key |
WTZLNIDVFBQYAB-HNCPQSOCSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C1=CC(=CC(=C1)Cl)Cl)N.Cl |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)N.Cl |
Origin of Product |
United States |
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